molecular formula C7H8BrNO B1611533 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone CAS No. 65438-97-3

2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B1611533
CAS No.: 65438-97-3
M. Wt: 202.05 g/mol
InChI Key: DZWFDZMYEJQIIQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C₇H₈BrNO It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a 1-methyl-1H-pyrrol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone typically involves the bromination of 1-(1-methyl-1H-pyrrol-2-yl)ethanone. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The ethanone group can be subjected to oxidation to form carboxylic acids or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It can be used in the preparation of functionalized materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone in biological systems involves its interaction with nucleophilic sites in biomolecules. The bromine atom acts as a leaving group, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Lacks the methyl group on the pyrrole ring.

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Lacks the bromine atom.

    2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone: Similar structure with chlorine instead of bromine.

Uniqueness: 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of both the bromine atom and the 1-methyl-1H-pyrrol-2-yl group, which confer distinct reactivity and potential biological activity compared to its analogs.

This compound’s versatility in synthetic applications and potential biological activities make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-bromo-1-(1-methylpyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWFDZMYEJQIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496848
Record name 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65438-97-3
Record name 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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